molecular formula C12H13NO3S B2422616 Methyl (2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamate CAS No. 2097882-81-8

Methyl (2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamate

Cat. No.: B2422616
CAS No.: 2097882-81-8
M. Wt: 251.3
InChI Key: FUTLDTOJTFCCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It is used in research as a starting material for the synthesis of larger, usually bioactive structures . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of benzo[b]thiophene can be viewed using Java or Javascript .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields . The reaction is initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes .


Physical and Chemical Properties Analysis

Benzo[b]thiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C . The molar mass of benzo[b]thiophene is 134.20 g·mol−1 .

Scientific Research Applications

Antitumor Properties

Methyl (2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamate demonstrates promising antitumor properties, as observed in studies on its efficacy against various experimental tumors. It has been active against lymphoid leukemia, lymphocytic leukemia, melanotic melanoma, and Lewis Lung carcinoma. Factors such as the vehicle used for the drug's suspension and the administration route significantly influence its effectiveness. The compound's low toxicity at therapeutically active doses makes it a potential candidate for clinical applications (Atassi & Tagnon, 1975).

Electrochromic Properties

The substance's derivatives have been utilized in the synthesis of novel copolymers with electrochromic properties. These copolymers, when coated onto an indium tin oxide (ITO) surface, demonstrate significant spectroelectrochemical and electrochromic properties, making them suitable for applications in smart windows and display technologies. The ability of these copolymers to switch transmittance at their maximum contrast point underlines their potential in electrochromic device fabrication (Aydın & Kaya, 2013).

Synthesis of Derivatives

This compound serves as a precursor in the synthesis of various chemical derivatives. A novel approach for synthesizing methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives has been developed, demonstrating the compound's versatility in organic synthesis. The use of magnesium hydrogen sulfate as a catalyst in these reactions emphasizes the compound's role in the development of new chemical entities with potential biological activities (Ghashang, 2014).

Role in Organic Synthesis

In organic synthesis, hydroxybenzo[b]thiophene derivatives, closely related to this compound, play a critical role as intermediates. These derivatives are utilized in the regiocontrolled introduction of substituents through directed metallation, underlining their importance in the synthesis of condensed sulfur heterocycles. The ability to convert the hydroxyl group into O-carbamate showcases the compound's utility in organic chemistry and pharmaceutical synthesis (Wahidulla & Bhattacharjee, 2013).

Safety and Hazards

Benzo[b]thiophene has a GHS labelling with a signal word “Warning”. The hazard statements include H302 and H411 . Precautionary statements include P264, P270, P273, P301+P312, P330, P391, and P501 .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field could involve the development of new synthetic methods and the exploration of novel applications in medicinal chemistry.

Properties

IUPAC Name

methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-16-12(15)13-6-10(14)9-7-17-11-5-3-2-4-8(9)11/h2-5,7,10,14H,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTLDTOJTFCCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.